molecular formula C12H14O3 B8604117 2'-Allyloxy-4'-methoxyacetophenone

2'-Allyloxy-4'-methoxyacetophenone

Cat. No.: B8604117
M. Wt: 206.24 g/mol
InChI Key: BSRKIZXSFSXJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Allyloxy-4'-methoxyacetophenone is a specialty acetophenone derivative designed for research and development applications. This compound serves as a versatile building block in organic synthesis, particularly useful for exploring new chemical entities in medicinal chemistry. Its molecular structure, featuring both methoxy and allyloxy functional groups, makes it a valuable precursor for synthesizing more complex molecules. Researchers utilize this chemical in the development of potential pharmaceutical intermediates, leveraging its reactive sites for further chemical modifications. As with all materials of this grade, this compound is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for personal consumption. Proper safety protocols should be followed, and researchers should consult the safety data sheet (SDS) before use.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(4-methoxy-2-prop-2-enoxyphenyl)ethanone

InChI

InChI=1S/C12H14O3/c1-4-7-15-12-8-10(14-3)5-6-11(12)9(2)13/h4-6,8H,1,7H2,2-3H3

InChI Key

BSRKIZXSFSXJPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2'-Allyloxy-4'-methoxyacetophenone with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical Properties Key Applications/Activities
This compound 2'-allyloxy, 4'-methoxy C12H14O3 206.24 Light yellow solid, 96% yield Intermediate in drug synthesis
2-Bromo-4'-methoxyacetophenone 2'-bromo, 4'-methoxy C9H9BrO2 229.07 Solid; log KOW = 2.1 Protein tyrosine phosphatase inhibitor
2',6'-Dihydroxy-4'-methoxyacetophenone 2',6'-hydroxy, 4'-methoxy C9H10O4 182.17 Powder; soluble in polar solvents Antifungal (ED50: 45–410 µM)
4'-Methoxyacetophenone 4'-methoxy C9H10O2 150.17 Crystalline solid Fragrance and flavoring agent
2'-Allyloxy-4',6'-dimethoxyacetophenone 2'-allyloxy, 4',6'-dimethoxy C12H14O4 222.24 Yellow oil, 74% yield Synthetic intermediate
4'-Methoxy-2,2,2-trifluoroacetophenone 4'-methoxy, 2,2,2-trifluoro C9H7F3O2 204.15 Liquid Photocleavable polymer synthesis

Preparation Methods

Allylation of 2'-Hydroxy-4'-methoxyacetophenone

The most widely reported method involves the reaction of 2'-hydroxy-4'-methoxyacetophenone (22b) with allyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. Key steps include:

  • Reagents and Conditions :

    • Substrate : 2'-hydroxy-4'-methoxyacetophenone (22b).

    • Alkylating Agent : Allyl bromide (1.1–1.2 equivalents).

    • Base : K₂CO₃ (2.6 equivalents) in acetonitrile under reflux.

    • Reaction Time : 4–6 hours.

    • Yield : 96%.

    The reaction proceeds via nucleophilic attack of the deprotonated phenolic oxygen on allyl bromide, forming the allyl ether linkage. Acetonitrile enhances solubility, while reflux ensures complete conversion.

  • Optimization Insights :

    • Temperature : Reflux (~82°C) accelerates reaction kinetics without promoting side reactions like over-allylation.

    • Solvent Selection : Acetonitrile outperforms THF or DMF in minimizing byproducts, as evidenced by the isolation of pure 2'-allyloxy-4'-methoxyacetophenone as a light yellow solid.

    • Workup : Post-reaction quenching with water and extraction with ethyl acetate followed by column chromatography yields >95% purity.

Alternative Allylation Strategies

While less common, alternative methods have been explored:

  • Phase-Transfer Catalysis :

    • Catalyst : Methyltriphenylphosphonium bromide (MTPPB).

    • Conditions : THF solvent, t-BuOK as base, 0°C to room temperature.

    • Yield : 61%.
      This method, though lower-yielding, avoids reflux and may suit thermally sensitive substrates.

  • Selective Mono-Allylation :

    • Temperature Control : At 40°C, mono-allylation dominates (66% yield), whereas 80°C promotes di-allylation (72% yield).

    • Stoichiometry : A 2:1 ratio of allyl bromide to substrate ensures complete di-allylation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, (CD₃)₂CO) :

    • δ 7.74 (1H, d, J = 8.7 Hz, H-6'), 6.65 (1H, d, J = 2.3 Hz, H-3'), 6.60 (1H, dd, J = 8.7, 2.3 Hz, H-5'), 6.18 (1H, ddt, J = 17.3, 10.7 Hz, H-2'').

    • Allyl protons appear as a triplet at δ 5.98–6.18 ppm, confirming successful etherification.

  • ¹³C NMR :

    • δ 200.3 (C=O), 163.1 (C-4'), 158.9 (C-2'), 134.4 (C-2''), 117.4 (C-3''), 69.9 (C-1'').

  • Mass Spectrometry :

    • m/z 236 (M⁺, 22%).

Comparative Analysis of Methods

ParameterK₂CO₃/RefluxPhase-Transfer
Yield 96%61%
Reaction Time 4–6 h2 h
Byproducts MinimalDi-allylated forms
Scalability HighModerate

The K₂CO₃-mediated method is superior for large-scale synthesis due to its high yield and simplicity. Phase-transfer catalysis, though faster, requires stringent temperature control and offers lower efficiency.

Applications and Derivatives

This compound serves as a precursor for:

  • Neoflav-3-enes : Via Grignard addition and ring-closing metathesis (e.g., with 4-methoxyphenylmagnesium bromide).

  • Isoflavenes : Using Al(OTf)₃-catalyzed domino reactions.

  • Chalcones : Condensation with aldehydes for anticancer and antidiabetic agents .

Q & A

Q. What are the optimal synthetic routes for 2'-allyloxy-4'-methoxyacetophenone, and how can structural confirmation be achieved?

The compound is synthesized via Williamson ether synthesis using 2'-hydroxy-4'-methoxyacetophenone, allyl bromide, and potassium carbonate under an inert argon atmosphere. Reaction conditions include heating to 50°C initially, followed by a rapid temperature increase to 250°C at 10°C/min. Yields range from 74% to quantitative depending on substituents. Structural confirmation requires 1H/13C NMR to verify allyloxy substitution and aromatic methoxy groups, coupled with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M–H]–). Purity is assessed via HPLC with ≥99% purity standards .

Q. What safety precautions are critical during handling and storage?

The compound’s structural analogs (e.g., brominated derivatives) indicate risks of severe eye/skin burns and hazardous decomposition (e.g., corrosive vapors) under improper storage. Key precautions include:

  • Storage : Desiccate at -20°C in sealed vials to prevent hydrolysis or oxidation .
  • Incompatibilities : Avoid contact with strong acids/bases, oxidizing agents, and high temperatures to prevent exothermic reactions .
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Install localized exhaust ventilation to minimize inhalation risks .

Q. How is solubility optimized for in vitro assays?

Solubility varies with solvent polarity. For biological testing:

  • Primary solvents : Chloroform, DMSO, or acetone (up to 50 mM stock solutions).
  • Preparation : Warm to 37°C and sonicate for 10–15 minutes to enhance dissolution. Dilute in assay media (e.g., RPMI-1640) to working concentrations ≤100 µM to avoid precipitation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide antifungal efficacy optimization?

The parent compound, 2',6'-dihydroxy-4'-methoxyacetophenone, exhibits antifungal activity against Botrytis cinerea (ED50 = 45 µM) and Phomopsis perniciosa (ED50 = 410 µM). To enhance potency:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., fluoro at 2' or 6' positions) to increase membrane permeability (log KOW ~2.1) .
  • Bioassay design : Use spore germination inhibition assays with 96-well plates, comparing IC50 values across derivatives. Validate via LC-MS/MS to monitor metabolic degradation .

Q. What methodologies resolve contradictions in ecological impact assessments?

While this compound lacks full ecotoxicological data, analogs suggest:

  • Persistence : Estimate using OECD 301F biodegradation tests. The compound’s log KOW (predicted ~2.5) indicates moderate soil mobility, requiring column leaching studies .
  • Toxicity screening : Use Daphnia magna acute toxicity assays (48-hr EC50) and algal growth inhibition tests (72-hr ErC50) to assess aquatic risks .

Q. How are reaction yields improved in scale-up synthesis?

Key factors for optimizing yields (≥90%):

  • Catalyst screening : Replace K2CO3 with cesium carbonate to enhance nucleophilic substitution efficiency.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., CEM Discover® SP reactor at 200W, dynamic temperature control) .
  • Byproduct analysis : Monitor allyl bromide excess via GC-MS to prevent dimerization side products .

Methodological Notes

  • Contradiction analysis : Cross-reference safety data from multiple sources (e.g., OSHA HCS, REACH) to reconcile discrepancies in decomposition products .
  • Advanced characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions and confirm substitution patterns .

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